N-(4-Chlorophenyl)phthalimide chemical properties and structure
N-(4-Chlorophenyl)phthalimide chemical properties and structure
An In-Depth Technical Guide to N-(4-Chlorophenyl)phthalimide: Chemical Properties, Structure, and Synthetic Methodologies
Authored by a Senior Application Scientist
Introduction: N-(4-Chlorophenyl)phthalimide, a member of the N-substituted phthalimide family, is a compound of significant interest in medicinal chemistry and materials science. The phthalimide scaffold is a well-known pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities[1][2][3]. The introduction of a 4-chlorophenyl group to the phthalimide core modulates its electronic and steric properties, potentially influencing its biological activity and physicochemical characteristics. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential applications of N-(4-Chlorophenyl)phthalimide, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(4-Chlorophenyl)phthalimide is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 7386-21-2 | [3] |
| Molecular Formula | C₁₄H₈ClNO₂ | [3] |
| Molecular Weight | 257.67 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | 187.7-189.2 °C | [4] |
| Predicted XlogP | 3.0 | [2] |
Solubility Profile:
Quantitative solubility data for N-(4-Chlorophenyl)phthalimide in common organic solvents is not extensively documented in publicly available literature. However, based on the general solubility of phthalimides, it is expected to be poorly soluble in water and more soluble in organic solvents[5]. A general protocol for determining its solubility is provided in the experimental section.
Structural Elucidation and Spectral Analysis
The structural confirmation of N-(4-Chlorophenyl)phthalimide relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons of the phthalimide and the 4-chlorophenyl moieties.
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δ 7.94 (dd, J = 5.4, 3.1 Hz, 2H): These signals correspond to the protons on the phthalimide ring adjacent to the carbonyl groups.
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δ 7.79 (dd, J = 5.5, 3.1 Hz, 2H): These signals are attributed to the other two protons on the phthalimide ring.
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δ 7.48 - 7.44 (m, 4H): This multiplet represents the four protons of the 4-chlorophenyl ring[4].
¹³C NMR Spectroscopy:
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-(4-Chlorophenyl)phthalimide is characterized by the prominent absorption bands of the imide functional group. Although a specific spectrum for this compound was not found, data from the closely related N-(4-chlorobenzyl)-1H-isoindole-1,3(2H)-dione shows characteristic peaks for the carbonyl groups[9].
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~1770-1790 cm⁻¹ (asymmetric C=O stretching): A strong absorption band characteristic of the imide carbonyls.
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~1700-1720 cm⁻¹ (symmetric C=O stretching): Another strong absorption band for the imide carbonyls.
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~1380-1400 cm⁻¹ (C-N stretching): Indicative of the bond between the nitrogen and the aromatic ring.
-
Aromatic C-H and C=C stretching bands are also expected in their typical regions.
Mass Spectrometry (MS)
The mass spectrum of N-(4-Chlorophenyl)phthalimide would show the molecular ion peak (M⁺) at m/z 257.67. The fragmentation pattern would likely involve the characteristic cleavage of the phthalimide ring and the loss of the chlorophenyl group[10][11][12].
Synthesis of N-(4-Chlorophenyl)phthalimide
The most common and straightforward method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine[7][13].
Caption: General workflow for the synthesis of N-(4-Chlorophenyl)phthalimide.
Experimental Protocol: Synthesis of N-(4-Chlorophenyl)phthalimide
This protocol is a generalized procedure based on common methods for N-substituted phthalimide synthesis[7].
Materials:
-
Phthalic anhydride
-
4-Chloroaniline
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-chloroaniline.
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.
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Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-(4-Chlorophenyl)phthalimide.
-
Dry the purified crystals in a vacuum oven.
Structural Architecture: The Phthalimide Core
While specific crystallographic data for N-(4-Chlorophenyl)phthalimide was not found in the conducted search, the general structural features can be inferred from related compounds. The core structure consists of a planar phthalimide ring system. The 4-chlorophenyl group is attached to the nitrogen atom and is expected to be twisted out of the plane of the phthalimide ring due to steric hindrance[14][15].
Caption: Key structural components of N-(4-Chlorophenyl)phthalimide.
Biological Activity and Potential Applications
Phthalimide derivatives are a cornerstone in drug discovery due to their wide spectrum of biological activities[1][2][3].
Anti-inflammatory Activity:
N-(4-Chlorophenyl)phthalimide has been evaluated for its acute anti-inflammatory properties. In a carrageenan-induced edema model in mice, it demonstrated a reduction in edema, although the effect was not as significant as that of N-(2-nitrophenyl)phthalimide or standard drugs like aspirin and ibuprofen at the tested dose[4]. This suggests that the position of the substituent on the phenyl ring plays a crucial role in the anti-inflammatory activity of N-arylphthalimides.
Antimicrobial and Anticancer Potential:
While specific studies on the antimicrobial and anticancer activities of N-(4-Chlorophenyl)phthalimide are limited, the broader class of phthalimide derivatives has shown significant promise in these areas[3][9][16][17][18][19][20]. The presence of the halogenated phenyl ring is a common feature in many bioactive molecules and may contribute to potential cytotoxic or antimicrobial effects. Further in-vitro screening of N-(4-Chlorophenyl)phthalimide against various cancer cell lines and microbial strains is warranted to explore its therapeutic potential.
Conclusion
N-(4-Chlorophenyl)phthalimide is a synthetically accessible compound with a chemical structure that suggests potential for biological activity, particularly in the realm of anti-inflammatory agents. This guide has consolidated the available technical information on its physicochemical properties, spectral characteristics, and a general synthetic route. While there are gaps in the publicly available data, particularly concerning its detailed spectral analysis, crystal structure, and a comprehensive biological activity profile, this document provides a solid foundation for researchers initiating studies on this compound. The provided experimental protocols offer a starting point for its synthesis and further characterization. Future research should focus on a more detailed exploration of its pharmacological properties and mechanism of action to fully elucidate its potential in drug discovery and development.
References
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